2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
Description
This compound is an indole-based acetamide featuring a sulfonyl group at the 3-position of the indole ring, substituted with a 2-methylbenzyl moiety. The acetamide nitrogen is linked to a para-tolyl group (4-methylphenyl). Its molecular formula is C₃₁H₂₉N₂O₃S (estimated based on analogs), with a molecular weight of approximately 517.64 g/mol (calculated).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-11-13-21(14-12-18)26-25(28)17-31(29,30)24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDNGHNYFYSUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-methylbenzyl Group: The 2-methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Acetamide Formation: Finally, the acetamide group is formed by reacting the sulfonylated indole with p-toluidine in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonyl-containing enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through its sulfonyl and indole groups. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
N-(p-Tolyl)-2-(1H-Indol-3-yl)acetamide (Compound 2, )
- Structure : Lacks the sulfonyl and 2-methylbenzyl groups.
- Molecular Weight : 264.33 g/mol.
- Key Data : Melting point 187–188°C; moderate α-amylase inhibition (antihyperglycemic activity).
- Comparison : The absence of the sulfonyl group reduces steric bulk and polarity, likely lowering binding affinity to targets requiring sulfonamide interactions .
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
- Structure : Features a 4-fluorobenzyl group instead of 2-methylbenzyl and a 2,3-dimethylphenyl acetamide.
- Molecular Weight : 450.53 g/mol.
N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide ()
Sulfonamide Modifications
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(o-tolylsulfonyl)acetamide (Compound 30, )
- Structure : Chlorobenzoyl and methoxy groups on the indole ring; ortho-tolylsulfonamide.
- Yield : 39% after HPLC purification.
- Comparison : The chloro and methoxy substituents may enhance electron-withdrawing effects, altering reactivity in catalytic systems .
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41, )
Aryl Acetamide Variations
N-Benzyl-2-(1H-indol-3-yl)acetamide ()
- Structure : Simple benzyl group without sulfonyl or methyl substitutions.
- Molecular Weight : 264.33 g/mol.
- Key Data : Lacks biological data but serves as a baseline for indole-acetamide interactions. Reduced complexity may limit target specificity .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (4a, )
- Structure : Dual indole moieties and pyridinyl acetamide.
Structural and Functional Implications
Physicochemical Properties
- Polarity : Sulfonyl groups in the target compound and analogs increase polarity, impacting solubility (e.g., logP reduction) and crystallization behavior (higher melting points) .
- Steric Effects : 2-Methylbenzyl in the target compound provides moderate steric hindrance compared to bulkier groups like bis(trifluoromethyl)phenyl .
Biological Activity
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic compound notable for its structural features, including an indole moiety and a sulfonamide group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several functional groups that contribute to its biological activity:
- Indole Ring : Known for diverse biological activities, including modulation of neurotransmitter systems.
- Sulfonamide Group : Often associated with antibacterial properties.
- Acetamide Functionality : Can enhance solubility and bioavailability.
The mechanism of action of this compound is believed to involve the interaction with various biological targets, such as enzymes and receptors. The sulfonamide may inhibit specific enzymes, while the indole moiety could modulate receptor activity, leading to therapeutic effects.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Various derivatives have shown promising results against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 4.2 | Induces apoptosis |
| Compound B | A549 | 0.71 | Cell cycle arrest at S phase |
Anti-inflammatory Properties
The sulfonamide group in the compound is also linked to anti-inflammatory effects, which may be mediated through inhibition of inflammatory cytokines or enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Indole Derivatives : Research has shown that indole derivatives can inhibit tumor growth in vivo, suggesting that similar structures may also possess anticancer properties .
- Sulfonamide Compounds : A review highlighted that sulfonamide-based compounds exhibit a range of biological activities, including antimicrobial and anticancer effects .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain indole derivatives can interact with tubulin, disrupting microtubule dynamics and leading to cell death .
Q & A
Basic: What are the critical steps in synthesizing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the indole intermediate via Friedel-Crafts alkylation or Suzuki coupling to introduce the 2-methylbenzyl group at the indole nitrogen .
- Step 2: Sulfonation at the indole C3 position using sulfonyl chlorides under anhydrous conditions (e.g., DCM as solvent, 0–5°C to control exothermic reactions) .
- Step 3: Acetamide coupling via nucleophilic acyl substitution between the sulfonated indole and p-toluidine, often employing coupling agents like EDCI or HOBt in DMF .
Optimization Strategies:
- Temperature Control: Lower temperatures (e.g., 0–5°C) during sulfonation reduce side reactions.
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in indole functionalization .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound and confirming its structure?
Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy: Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in spectral data when analyzing novel derivatives of this compound?
Answer: Contradictions often arise from:
- Tautomerism or Conformational Flexibility: Use variable-temperature NMR to observe dynamic processes (e.g., rotamers in the acetamide group) .
- Impurity Artifacts: Compare experimental HRMS with theoretical isotopic patterns to detect impurities .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR spectra, cross-validating experimental data .
- Multi-technique Synergy: Combine LC-MS for purity assessment with 2D NMR to assign ambiguous peaks .
Advanced: What methodological strategies are employed to study structure-activity relationships (SAR) of derivatives of this compound?
Answer:
- Functional Group Variation: Systematically modify substituents (e.g., p-tolyl to halogenated aryl groups) and assess bioactivity changes .
- Enzyme Assays: Test inhibition potency against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (IC₅₀ determination) .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes, guiding rational design of high-affinity analogs .
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize lead compounds .
Advanced: What challenges arise in studying enzyme interactions with this compound, and how are they addressed experimentally?
Answer:
Challenges:
- Low Solubility: Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .
- Non-specific Binding: Include control experiments with bovine serum albumin (BSA) to account for protein interference .
- Enzyme Instability: Optimize assay buffers (e.g., Tris-HCl pH 7.4 with 1 mM DTT) to maintain activity .
Experimental Solutions:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
- Cryo-EM/X-ray Crystallography: Resolve compound-enzyme complexes at atomic resolution .
Advanced: How are computational methods integrated into the design and optimization of this compound’s derivatives?
Answer:
- Virtual Screening: Ligand-based pharmacophore models prioritize derivatives with optimal steric and electronic properties .
- ADMET Prediction: Tools like SwissADME forecast bioavailability, reducing late-stage attrition .
- MD Simulations: Analyze stability of compound-receptor complexes over nanosecond timescales to identify robust binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
